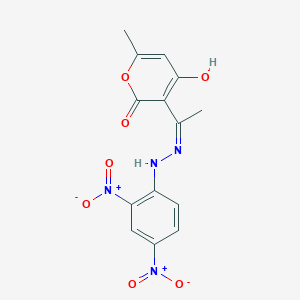

(Z)-3-(1-(2-(2,4-dinitrophenyl)hydrazono)ethyl)-4-hydroxy-6-methyl-2H-pyran-2-one

Description

Properties

IUPAC Name |

3-[(Z)-N-(2,4-dinitroanilino)-C-methylcarbonimidoyl]-4-hydroxy-6-methylpyran-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O7/c1-7-5-12(19)13(14(20)25-7)8(2)15-16-10-4-3-9(17(21)22)6-11(10)18(23)24/h3-6,16,19H,1-2H3/b15-8- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDDNIFADMKUMSG-NVNXTCNLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)O1)C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=O)O1)/C(=N\NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The2,4-dinitrophenyl group is known to play a role as an allergen and an epitope . An epitope is a specific site on an antigen to which an antibody binds, suggesting that this compound may interact with the immune system.

Mode of Action

Compounds containing a2,4-dinitrophenyl group are known to undergo reactions with amines. This suggests that the compound could interact with its targets through a similar mechanism, possibly involving the formation of a covalent bond with an amine group on the target molecule.

Pharmacokinetics

Compounds containing a2,4-dinitrophenyl group are known to be shock sensitive, which could potentially impact their bioavailability and distribution.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the shock sensitivity of compounds containing a 2,4-dinitrophenyl group suggests that physical factors such as pressure and temperature could impact their stability and reactivity.

Biological Activity

(Z)-3-(1-(2-(2,4-dinitrophenyl)hydrazono)ethyl)-4-hydroxy-6-methyl-2H-pyran-2-one is a complex organic compound that exhibits significant biological activity. Its structure includes a hydrazone linkage with a 2,4-dinitrophenyl moiety, which is known for its reactive properties. This article explores the biological activities associated with this compound, including its antioxidant capabilities, potential therapeutic applications, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

Antioxidant Properties

Research has shown that derivatives of pyranones, including those similar to our compound of interest, possess notable antioxidant properties. A study on related compounds demonstrated their ability to scavenge free radicals effectively. The introduction of hydroxyl groups significantly enhances the antioxidant activity by stabilizing free radicals through proton donation .

Table 1: Antioxidant Activity of Pyranone Derivatives

| Compound Name | Radical Scavenging Activity (IC50 µM) | Mechanism of Action |

|---|---|---|

| DDMP | 25 | Proton donation |

| Z-DNP-Pyranone | 30 | Electron transfer |

Anti-inflammatory Effects

The anti-inflammatory potential of hydrazone compounds has been documented in various studies. For instance, compounds containing the 2,4-dinitrophenyl group have shown efficacy in inhibiting nitric oxide production in activated microglia . This suggests a possible application in neuroinflammatory conditions.

Case Study: Neuroprotective Effects

In a study investigating neuroprotection, a derivative of 2,4-dinitrophenylhydrazone was tested against lipopolysaccharide-induced inflammation in microglial cells. The results indicated that the compound significantly reduced the release of pro-inflammatory cytokines and inhibited pathways associated with inflammation .

The mechanisms through which (Z)-3-(1-(2-(2,4-dinitrophenyl)hydrazono)ethyl)-4-hydroxy-6-methyl-2H-pyran-2-one exerts its biological effects include:

- Radical Scavenging : The presence of hydroxyl groups allows for effective radical scavenging.

- Inhibition of Inflammatory Pathways : Similar compounds have been shown to inhibit NF-kB signaling pathways and reduce the expression of inflammatory mediators such as iNOS and COX-2 .

- Cytoprotective Effects : By modulating oxidative stress responses, these compounds may provide cytoprotection in neuronal cells.

Scientific Research Applications

Antimicrobial Properties

Recent studies indicate that derivatives of hydrazones, including those similar to (Z)-3-(1-(2-(2,4-dinitrophenyl)hydrazono)ethyl)-4-hydroxy-6-methyl-2H-pyran-2-one, exhibit significant antimicrobial activity. For instance, compounds containing the 2,4-dinitrophenyl group have shown effectiveness against various bacterial strains. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.

Antiviral Activity

A notable application of this compound is its potential antiviral properties. Research has demonstrated that certain hydrazone derivatives can inhibit viral replication by interfering with the host cell's receptor-binding mechanisms. For example, compounds structurally related to (Z)-3-(1-(2-(2,4-dinitrophenyl)hydrazono)ethyl)-4-hydroxy-6-methyl-2H-pyran-2-one have been shown to selectively inhibit the binding of SARS-CoV-2 spike protein to the ACE2 receptor, indicating a promising avenue for therapeutic development against COVID-19 .

Case Study 1: Antimicrobial Efficacy

In a study conducted by researchers at the University of Montana, various hydrazone derivatives were synthesized and tested against multidrug-resistant bacteria. The results indicated that compounds with similar structural features to (Z)-3-(1-(2-(2,4-dinitrophenyl)hydrazono)ethyl)-4-hydroxy-6-methyl-2H-pyran-2-one exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Antiviral Research

Another research initiative focused on the antiviral properties of hydrazone derivatives against influenza viruses. The study found that specific modifications to the hydrazone structure enhanced binding affinity to viral proteins, leading to reduced viral load in infected cell cultures . This suggests a potential application for (Z)-3-(1-(2-(2,4-dinitrophenyl)hydrazono)ethyl)-4-hydroxy-6-methyl-2H-pyran-2-one in developing antiviral therapeutics.

Chemical Reactions Analysis

Cyclization and Heterocycle Formation

The hydrazone moiety enables cyclization reactions. For example, under oxidative conditions (e.g., DMSO/CuCl₂ or DMSO/I₂), analogous hydrazones undergo cyclization to form chromone derivatives .

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| Oxidative cyclization | DMSO/CuCl₂, reflux | Chromone derivatives with Cl substitution | |

| Non-oxidative cyclization | DMSO/I₂, heating | Fluorochromones |

Nucleophilic Addition Reactions

The hydrazone group participates in nucleophilic additions. For instance, reactions with aromatic ketones or hippuric acid yield α,β-unsaturated ketones or oxazolones, respectively .

Example Reaction Pathway:

-

Aldol Condensation:

Multi-Component Reactions

The compound may engage in Biginelli or Knoevenagel reactions due to its carbonyl and hydrazone functionalities.

Biginelli Reaction:

-

Reactants: Ethyl acetoacetate, urea/thiourea

-

Catalyst: FeCl₃·6H₂O or phosphotungstic acid

Knoevenagel Condensation:

Oxidation and Redox Behavior

The 2,4-dinitrophenyl group enhances redox activity. Under radical conditions (e.g., TBHP/eosin Y/blue LEDs), similar hydrazones undergo oxidative transformations, forming pyrano[2,3-c]pyrazole derivatives .

Key Observations:

-

Oxidizing Agent: TBHP (3 equivalents)

-

Catalyst: Eosin Y (5 mol%)

-

Light Source: Blue LEDs

Spectroscopic Characterization

Reaction products are validated via:

-

¹H/¹³C NMR: Confirms hydrazone tautomerism and substituent positions.

-

IR Spectroscopy: Identifies C=O (pyranone) and N–H (hydrazone) stretches .

Comparative Reactivity Insights

A comparative analysis with related hydrazones reveals:

Mechanistic Considerations

The hydrazone group’s reactivity is governed by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.